molecular formula C30H33ClN4O5 B456517 (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Cat. No.: B456517
M. Wt: 565.1g/mol
InChI Key: JQZAPANCXRLBEO-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a dimethoxyphenyl group, and an indazole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE involves multiple steps, including the formation of the pyrazole ring, the attachment of the dimethoxyphenyl groups, and the construction of the indazole moiety. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing. These methods would be optimized to maximize yield and minimize waste, ensuring the process is both economically and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE: has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe to study various biological processes, such as enzyme activity or receptor binding.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved would require further experimental validation to elucidate.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
  • This compound

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. These unique attributes make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C30H33ClN4O5

Molecular Weight

565.1g/mol

IUPAC Name

(4-chloro-1-ethylpyrazol-3-yl)-[(7E)-3-(3,4-dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone

InChI

InChI=1S/C30H33ClN4O5/c1-6-34-17-22(31)28(32-34)30(36)35-29(20-11-13-24(38-3)26(16-20)40-5)21-9-7-8-19(27(21)33-35)14-18-10-12-23(37-2)25(15-18)39-4/h10-17,21,29H,6-9H2,1-5H3/b19-14+

InChI Key

JQZAPANCXRLBEO-XMHGGMMESA-N

SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC(=C(C=C4)OC)OC)C3=N2)C5=CC(=C(C=C5)OC)OC)Cl

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=N2)C5=CC(=C(C=C5)OC)OC)Cl

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC(=C(C=C4)OC)OC)C3=N2)C5=CC(=C(C=C5)OC)OC)Cl

Origin of Product

United States

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